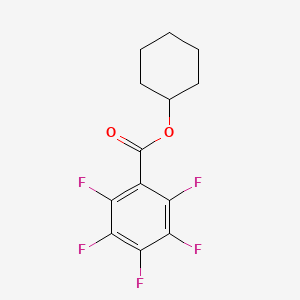

![molecular formula C12H11N3O6S2 B4108515 N-[4-(aminosulfonyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4108515.png)

N-[4-(aminosulfonyl)phenyl]-3-nitrobenzenesulfonamide

説明

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For “N-[4-(aminosulfonyl)phenyl]-3-nitrobenzenesulfonamide”, the molecular weight is not explicitly mentioned in the sources I found .科学的研究の応用

- The synthesis of substituted (4-aminosulfonyl) phenyl-N’(phenylimino) benzamidine derivatives from Schiff’s bases has been investigated . These compounds were characterized and evaluated for antimicrobial activity against pathogenic bacteria (such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli) and fungi (Aspergillus niger and Candida albicans).

Antimicrobial Activity

作用機序

Target of Action

The primary target of N-[4-(aminosulfonyl)phenyl]-3-nitrobenzenesulfonamide is Dihydrofolate Reductase (DHFR) . DHFR is a key enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), which is the precursor of the co-factors required for the biosynthesis of purine nucleotides, thymidine (precursor for DNA replication), and several amino acids .

Mode of Action

N-[4-(aminosulfonyl)phenyl]-3-nitrobenzenesulfonamide interacts with DHFR, inhibiting its function . This interaction disrupts the conversion of DHF to THF, thereby affecting the synthesis of purine nucleotides and thymidine . This disruption can lead to the inhibition of DNA replication and cell growth, particularly in rapidly dividing cells .

Biochemical Pathways

The inhibition of DHFR affects the folic acid pathway , which is crucial for the synthesis of nucleotides and certain amino acids . By inhibiting DHFR, N-[4-(aminosulfonyl)phenyl]-3-nitrobenzenesulfonamide prevents the formation of THF, a necessary cofactor in these biochemical pathways . This can lead to a decrease in DNA synthesis and cell growth, particularly in rapidly dividing cells .

Pharmacokinetics

Like other sulfonamides, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine

Result of Action

The result of N-[4-(aminosulfonyl)phenyl]-3-nitrobenzenesulfonamide’s action is the inhibition of cell growth and DNA synthesis, particularly in rapidly dividing cells . This can lead to the death of these cells, which may be beneficial in the treatment of conditions characterized by rapid cell division, such as cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[4-(aminosulfonyl)phenyl]-3-nitrobenzenesulfonamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its target . Additionally, individual patient factors, such as age, sex, genetic factors, and overall health status, can also influence the compound’s efficacy and potential side effects .

特性

IUPAC Name |

3-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O6S2/c13-22(18,19)11-6-4-9(5-7-11)14-23(20,21)12-3-1-2-10(8-12)15(16)17/h1-8,14H,(H2,13,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIVIDNZHKQOCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-bromo-4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4108435.png)

![5-(2,3-dichlorophenyl)-N-[({4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4108441.png)

![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4108453.png)

![2-phenoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4108472.png)

![2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]ethanol](/img/structure/B4108473.png)

![2-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol hydrochloride](/img/structure/B4108479.png)

![5-(2,3-dichlorophenyl)-N-[(3-pyridinylamino)carbonothioyl]-2-furamide](/img/structure/B4108483.png)

![N-[(2-bromophenyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B4108488.png)

![1-[2-(4-methoxyphenoxy)propanoyl]pyrrolidine](/img/structure/B4108494.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B4108498.png)

![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4108503.png)

![2-{2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-phenyl-1(2H)-phthalazinone](/img/structure/B4108523.png)

![1-{[5-(4-methylphenyl)-2-furyl]carbonothioyl}-4-(4-nitrophenyl)piperazine](/img/structure/B4108532.png)